molecular formula C13H11Cl2N5 B12938848 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine CAS No. 924904-14-3

6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine

Cat. No.: B12938848
CAS No.: 924904-14-3
M. Wt: 308.16 g/mol
InChI Key: YINKEZOWPCJDOD-UHFFFAOYSA-N
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Description

6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine ( 924904-14-3) is a high-purity purine derivative supplied for research and development purposes. This compound features a molecular formula of C13H11Cl2N5 and a molecular weight of 308.17 . As a substituted purine, it belongs to a class of heterocyclic aromatic compounds comprising linked pyrimidine and imidazole rings, which are fundamental structures in biology and medicinal chemistry . Purines and their synthetic analogs are extensively investigated for their diverse biological activities and serve as key scaffolds in pharmaceutical development . The specific structural features of this compound, including the chloromethylbenzyl group at the 7-position and the chloro-substituent at the 6-position, make it a valuable intermediate for further chemical exploration and derivatization. Researchers utilize this compound in the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and as a building block in drug discovery projects, particularly those focusing on kinase inhibition and signal transduction pathways, given the established role of purine derivatives as inhibitors of enzymes like cyclin-dependent kinases . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can refer to the product specifications, including the provided SMILES code (NC1=NC(Cl)=C2N(CC3=CC=CC(CCl)=C3)C=NC2=N1) for computational and developmental work .

Properties

CAS No.

924904-14-3

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purin-2-amine

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

YINKEZOWPCJDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Key reagents and conditions:

  • Base: Potassium carbonate (K2CO3) or potassium hydroxide (KOH) to deprotonate the purine nitrogen and facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and promote SN2 reactions.
  • Temperature: Typically room temperature to moderate heating (25–80 °C) depending on reaction kinetics.
  • Reaction time: Several hours to overnight to ensure complete conversion.

Detailed Preparation Method

Chlorination of Purine Derivative

  • The initial step involves chlorination of the purine base (e.g., guanine or purin-2-amine) to introduce the chlorine atom at the 6-position.
  • This is commonly achieved by treatment with chlorinating agents in DMF, which acts both as solvent and reagent activator.
  • The chlorination step yields 6-chloro-7H-purin-2-amine as a key intermediate.

Alkylation with 3-(Chloromethyl)benzyl Chloride

  • The 6-chloro purine intermediate is then reacted with 3-(chloromethyl)benzyl chloride in the presence of potassium carbonate.
  • The base deprotonates the purine nitrogen at the 7-position, enabling nucleophilic attack on the benzyl chloride.
  • The reaction proceeds via an SN2 mechanism, resulting in the formation of 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine .
  • The reaction is typically carried out in DMF or DMSO at 50–80 °C for 6–24 hours.

Purification

  • The crude product is purified by recrystallization or chromatographic techniques such as flash column chromatography.
  • Solvent systems often include ethyl acetate, chloroform, or mixtures with methanol and trimethylamine to optimize separation.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 Guanine or purin-2-amine + Chlorinating agent (e.g., POCl3) DMF, RT to 50 °C, 4–6 h 6-Chloro-7H-purin-2-amine 70–85
2 6-Chloro-7H-purin-2-amine + 3-(chloromethyl)benzyl chloride + K2CO3 DMF or DMSO, 50–80 °C, 6–24 h This compound 60–75
3 Purification Recrystallization or chromatography Pure target compound

Research Findings and Optimization Notes

  • Regioselectivity: Alkylation at the 7-position is favored under these conditions, but minor N9-alkylated isomers can form. Careful control of reaction conditions and purification is necessary to isolate the desired 7-substituted product.
  • Solvent choice: DMF is preferred for its ability to dissolve both inorganic bases and organic substrates, facilitating efficient nucleophilic substitution.
  • Base strength: Potassium carbonate is mild enough to avoid side reactions but strong enough to deprotonate the purine nitrogen.
  • Temperature control: Elevated temperatures accelerate the reaction but may increase side product formation; thus, optimization is required.
  • Scale-up considerations: Industrial synthesis employs continuous flow reactors and automated systems to maintain consistent temperature and mixing, improving yield and purity.

Comparative Analysis with Related Compounds

Compound Alkylation Position Benzyl Substituent Key Differences in Preparation
6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine N7 2-(chloromethyl)benzyl Similar method, positional isomer of benzyl group
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine N7 4-(chloromethyl)benzyl Same synthetic route, different benzyl substitution
This compound N7 3-(chloromethyl)benzyl Target compound, prepared via analogous alkylation

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring or the substituents.

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., cyclohexylmethyl) result in lower yields due to steric hindrance during alkylation .
  • Benzyl-substituted derivatives (e.g., 7-benzyl-2-chloropurin-6-amine) are well-documented, but the chloromethylbenzyl group in the target compound may introduce unique reactivity, such as participation in cross-coupling or nucleophilic substitution reactions .

Structural and Functional Group Comparisons

Table 2: Substituent Impact on Physicochemical Properties

Compound Name Substituent (Position 7) Molecular Weight LogP (Predicted) Solubility Trends
Target Compound 3-(Chloromethyl)benzyl ~337.8 ~2.5 Low in water, moderate in DCM
6-Chloro-9H-purin-2-amine None 169.6 ~0.8 Moderate in polar solvents
7-Methyladenine Methyl 149.1 ~0.3 High in water
7-(2-Bromoethyl)-6-chloro-7H-purin-2-amine 2-Bromoethyl ~290.5 ~1.9 Low in aqueous media

Key Observations :

  • The chloromethylbenzyl group increases molecular weight and hydrophobicity (higher LogP) compared to smaller substituents like methyl or unsubstituted purines .
  • Halogenated derivatives (e.g., bromoethyl or chloromethyl groups) may exhibit enhanced electrophilicity, influencing interactions with biological targets .

Key Observations :

  • Substitution at position 7 with aromatic or bulky groups correlates with enhanced biological activity, likely due to improved target binding .
  • The chloromethyl group in the target compound may act as a reactive handle for prodrug strategies or covalent inhibitor design.

Biological Activity

6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic compounds. Its unique structural features, including a chlorine atom at the 6-position and a chloromethyl-substituted benzyl group at the 7-position, suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 924904-14-3
Molecular Formula C₁₃H₁₁Cl₂N₅
Molecular Weight 308.16 g/mol
IUPAC Name 6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purin-2-amine
InChI Key YINKEZOWPCJDOD-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Purine Core : The purine core is synthesized through the condensation of appropriate amines and formamidine derivatives.
  • Introduction of the Chloromethylbenzyl Group : This is achieved via nucleophilic substitution reactions using chloromethylbenzyl halides.
  • Chlorination : The final step involves chlorination to introduce a chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), derivatives showed submicromolar activity, suggesting that this compound could be effective against resistant bacterial strains .

Table: Antimicrobial Efficacy Against Bacterial Strains

CompoundActivity LevelTarget Organism
This compoundSubmicromolarStaphylococcus aureus (MRSA)
Other tested derivativesVariesVarious Gram-positive bacteria

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines by modulating specific enzyme activities involved in cell growth and survival. The mechanism may involve interaction with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated a series of chlorinated purine derivatives, including our compound, demonstrating that they possess broad-spectrum antibacterial activity comparable to clinically used antibiotics like ampicillin and rifampicin. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Cytotoxicity Assessment : In another investigation focusing on cytotoxic effects, it was found that while some derivatives exhibited potent antibacterial properties, they also showed low cytotoxicity towards primary mammalian cell lines, indicating a favorable therapeutic index for further development as potential drug candidates .

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